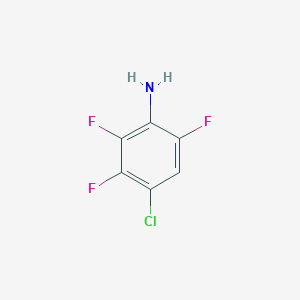

4-Chloro-2,3,6-trifluoroaniline

Description

4-Chloro-2,3,6-trifluoroaniline is a halogenated aniline derivative featuring a benzene ring substituted with one chlorine atom at the 4-position and three fluorine atoms at the 2-, 3-, and 6-positions, along with an amine group (-NH₂). This compound is structurally significant due to the electron-withdrawing effects of the halogens, which influence its reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-chloro-2,3,6-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLHZZUOMSMLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,6-trifluoroaniline typically involves the chlorination and fluorination of aniline derivatives. One common method is the reaction of aniline with chlorinating agents in the presence of inert organic solvents and/or diluents at elevated temperatures . Another approach involves the use of concentrated hydrohalide acid followed by chlorination with the equivalent amount of chlorine .

Industrial Production Methods: Industrial production methods for this compound often employ large-scale chlorination and fluorination processes, ensuring high yield and purity. These methods are optimized for cost-effectiveness and environmental safety, utilizing advanced technologies to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3,6-trifluoroaniline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions include various substituted anilines, which are valuable intermediates in the synthesis of more complex organic compounds .

Scientific Research Applications

4-Chloro-2,3,6-trifluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

Industry: The compound is used in the production of dyes, pigments, and agrochemicals, enhancing the properties of these products.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,6-trifluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting biochemical pathways. Its unique structure allows it to interact with biological molecules, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-Chloro-2,3,6-trifluoroaniline, differing in substituent type, position, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity

- 2,3,4-Trifluoronitrobenzene (C₆H₂F₃NO₂): The nitro group (-NO₂) at the 1-position enhances electrophilic substitution resistance compared to aniline derivatives. Fluorine atoms at 2,3,4 positions increase electron deficiency, making it suitable for nucleophilic aromatic substitution (e.g., in pesticide synthesis) .

- 4-Chloro-3-(trifluoromethoxy)aniline (C₇H₅ClF₃NO): The trifluoromethoxy (-OCF₃) group at the 3-position is a strong electron-withdrawing substituent, reducing the basicity of the amine group. This property is exploited in herbicides and fungicides .

- 4-Chloro-2-(trifluoromethyl)aniline (C₇H₅ClF₃N) : The -CF₃ group at the 2-position creates steric hindrance and electronic effects that stabilize intermediates in drug synthesis, such as antiviral agents .

Physicochemical Properties

- Density and Solubility : 2,3,4-Trifluoronitrobenzene has a density of 1.541 g/mL, higher than typical anilines due to the nitro group’s polarity . In contrast, trifluoromethoxy- or trifluoromethyl-substituted anilines exhibit lower water solubility but enhanced lipophilicity, favoring their use in hydrophobic matrices .

- Detection Sensitivity: Derivatives like 4-chloro-2,6-dimethylphenol (from hypochlorite detection) highlight the role of chloro-fluoro substituents in analytical methods, with detection limits as low as 0.009 mg/L .

Research Findings and Trends

Recent studies emphasize the role of chloro-fluoroanilines in sustainable chemistry:

- Green Synthesis : highlights derivatization techniques for quantifying chlorine dioxide and hypochlorite, leveraging chloro-fluoroaniline derivatives for environmental monitoring .

- Toxicity Considerations: Chlorophenols (e.g., 2,4,6-trichlorophenol) exhibit higher acute toxicity than fluoroanilines, underscoring the reduced environmental persistence of fluorinated analogs .

Biological Activity

4-Chloro-2,3,6-trifluoroaniline (CAS 445-03-4) is a fluorinated aromatic amine that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxic effects, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms and a chlorine atom attached to an aniline ring. This structure contributes to its distinct physicochemical properties, influencing its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 8.95 | Staphylococcus aureus |

| This compound | 35.8 | Enterococcus faecalis |

| This compound | 18.7 | Mycobacterium tuberculosis |

The data indicates that the compound exhibits significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from approximately 8.95 to 35.8 μg/mL .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on various cancer cell lines. The compound's efficacy was assessed using standard cytotoxicity assays.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.0 |

| MCF-7 (Breast Carcinoma) | 3.0 |

The results demonstrate that this compound exhibits cytotoxic effects with IC50 values of approximately 5.0 μM for K562 cells and 3.0 μM for MCF-7 cells . This suggests potential applications in cancer therapy.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships (SAR) is crucial for optimizing the biological activity of fluorinated compounds like this compound. Modifications to the molecular structure can significantly influence both antimicrobial and cytotoxic activities.

Key Findings on SAR:

- Substitution Patterns : The introduction of additional halogen atoms or functional groups can enhance or diminish biological activity.

- Lipophilicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.

- Linker Modifications : Altering the connecting linkers between functional groups can affect the overall potency against specific microbial strains or cancer cells .

Case Studies

Several case studies have documented the biological activities of this compound in various experimental settings:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed broad-spectrum antibacterial activity comparable to established antibiotics like ampicillin .

- Cancer Therapeutics : Research indicated that specific derivatives were effective against resistant cancer cell lines, suggesting their potential as lead compounds in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.